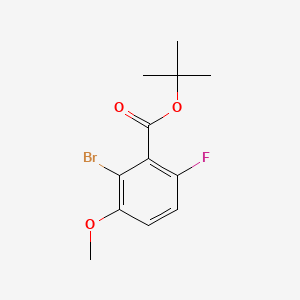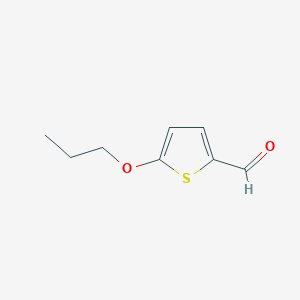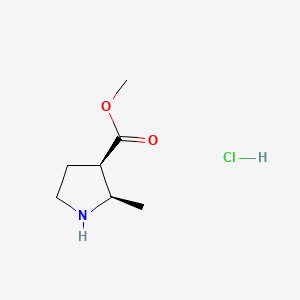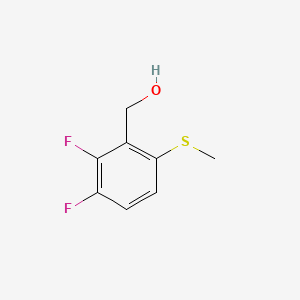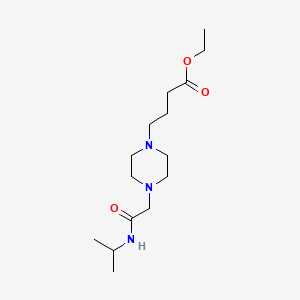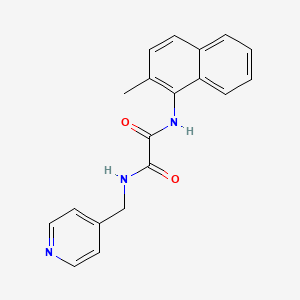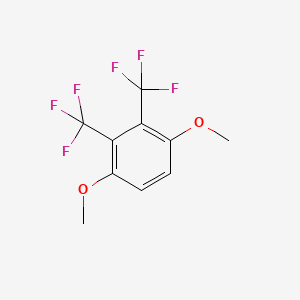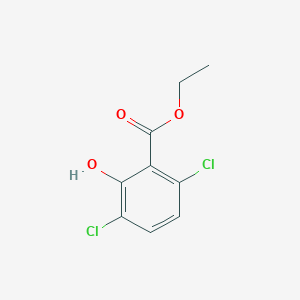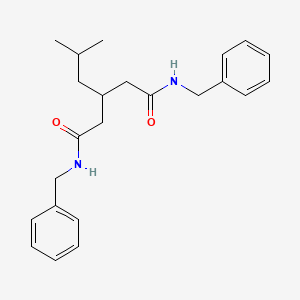
N1,N5-dibenzyl-3-isobutylpentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-dibenzyl-3-isobutylpentanediamide is a chemical compound with the molecular formula C21H28N2O2. It is known for its unique structure, which includes two benzyl groups and an isobutyl group attached to a pentanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-dibenzyl-3-isobutylpentanediamide typically involves the reaction of 3-isobutylpentanediamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N1,N5-dibenzyl-3-isobutylpentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N1,N5-dibenzyl-3-isobutylpentanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1,N5-dibenzyl-3-isobutylpentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N1,N5-dibenzyl-3-methylpentanediamide
- N1,N5-dibenzyl-3-ethylpentanediamide
- N1,N5-dibenzyl-3-propylpentanediamide
Uniqueness
N1,N5-dibenzyl-3-isobutylpentanediamide is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C23H30N2O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N,N'-dibenzyl-3-(2-methylpropyl)pentanediamide |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)13-21(14-22(26)24-16-19-9-5-3-6-10-19)15-23(27)25-17-20-11-7-4-8-12-20/h3-12,18,21H,13-17H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
ATVWJGOCWTXJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)NCC1=CC=CC=C1)CC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


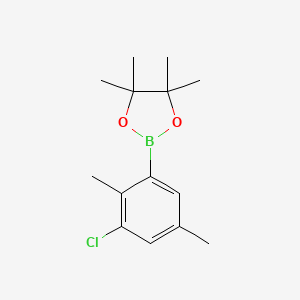
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


